Sakacin A
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ARSYGNGVYCNNKKCWVNRGEATQSIIGGMISGWASGKAGM |
Origin of Product |
United States |
Scientific Research Applications
Food Preservation
Sakacin A has been extensively studied for its effectiveness in preserving food products, particularly in inhibiting the growth of pathogenic bacteria.
- Mechanism of Action : this compound operates through a dual mechanism—disrupting the transmembrane potential and pH gradient in bacterial cells, leading to cell lysis. It also exhibits lytic activity towards the cell walls of Listeria species, breaking down peptidoglycan bonds .
-
Case Studies :
- Active Packaging : Research has demonstrated that this compound can be incorporated into food packaging materials. For instance, a study developed an antimicrobial coating containing this compound on polyethylene-coated paper, which significantly reduced Listeria populations in ready-to-eat meat products . The coating retained its antimicrobial properties after application, showing a reduction of 1.5 log units in bacterial counts after 48 hours at refrigeration temperatures.
- Meat Products : In another study, this compound was applied to thin-cut veal meat slices (carpaccio), resulting in effective control of Listeria growth during storage . The bacteriocin's ability to maintain microbial safety in meat products underscores its potential as a natural preservative.
Medical Applications
While primarily recognized for its food safety applications, this compound also shows promise in the medical field:
- Antimicrobial Properties : this compound's ability to inhibit a broad spectrum of pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa, positions it as a candidate for developing new antibacterial treatments . Its unique action mechanism could help combat antibiotic-resistant strains.
Innovative Applications in Food Technology
Recent research has explored novel uses of this compound beyond traditional applications:
- Bacterial Cellulose Production : this compound has been studied for its role in enhancing the production of bacterial cellulose from cheese whey permeate. This approach not only utilizes a by-product but also aligns with sustainable food technology practices .
- Coating Technologies : Incorporating this compound into various edible films and coatings has shown effectiveness in controlling microbial growth on food surfaces. For example, this compound embedded in pullulan films demonstrated significant efficacy against L. monocytogenes in refrigerated turkey breast slices .
Summary Table of Applications
| Application Area | Description | Effectiveness |
|---|---|---|
| Food Preservation | Antimicrobial agent against Listeria and other pathogens | Significant reduction in bacterial counts |
| Medical Potential | Broad-spectrum antimicrobial properties | Potential treatment for antibiotic-resistant bacteria |
| Bacterial Cellulose Production | Utilization of cheese whey permeate for sustainable production | Enhances cellulose yield and sustainability |
| Active Packaging | Coatings containing this compound for meat products | Maintains microbial safety during storage |
Comparison with Similar Compounds
Comparison with Similar Bacteriocins
Sakacin P
- Molecular Weight : ~4.3 kDa (similar to Sakacin A) .
- Genetic Organization : Gene cluster (sppK, sppR, sppA, spiA, sppT, sppE) shares homology with this compound’s sap operon but lacks IS1163 insertion elements .
- Activity: Lower IC₅₀ against L. monocytogenes (0.01–0.61 ng/mL vs. 0.16–44.2 ng/mL for this compound), indicating higher potency .
- Mechanism : Targets PMF but lacks this compound’s cell wall degradation capability .
- Production : Higher yield in defined media at low temperatures (4–30°C) .
Sakacin ZFM225
- Molecular Weight : ~14.9 kDa (significantly larger than this compound) .
- Spectrum: Broad-spectrum activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Micrococcus luteus, unlike this compound’s narrow antilisterial focus .
- Mechanism : Forms membrane pores independent of Lipid II binding, contrasting this compound’s dual action .
- Stability : Retains activity at 121°C for 15 minutes, surpassing this compound’s thermal tolerance .
Pediocin PA-1
- Activity : Intermediate potency (IC₅₀: 0.10–7.34 ng/mL) .
- Structural Motif : Shares the conserved YGNGV domain with this compound but has a longer N-terminal helix for enhanced membrane insertion .
Nisin (Class I Bacteriocin)
- Mechanism : Targets Lipid II for pore formation and cell wall inhibition, differing from this compound’s PMF disruption .
- Spectrum : Wider activity (Gram-positive and Gram-negative bacteria) but lower antilisterial potency (IC₅₀: 2.2–781 ng/mL) .
Data Tables
Table 1: Key Attributes of this compound and Comparators
| Bacteriocin | Molecular Weight (kDa) | Target Pathogens | Mechanism | Thermal Stability |
|---|---|---|---|---|
| This compound | 4.3 | L. monocytogenes | PMF dissipation + cell wall lysis | Stable at 100°C (30 min) |
| Sakacin P | 4.3 | L. monocytogenes | PMF dissipation | Stable at 100°C (15 min) |
| Sakacin ZFM225 | 14.9 | Broad-spectrum (e.g., S. aureus) | Membrane pore formation | Stable at 121°C (15 min) |
| Pediocin PA-1 | 4.6 | L. monocytogenes | PMF dissipation | Moderate |
| Nisin | 3.5 | Gram-positive and -negative | Lipid II binding | Stable at 121°C (15 min) |
Table 2: Susceptibility of L. monocytogenes to Bacteriocins (IC₅₀ in ng/mL)
| Bacteriocin | Minimum IC₅₀ | Maximum IC₅₀ | Correlation with this compound |
|---|---|---|---|
| This compound | 0.16 | 44.2 | 1.00 |
| Sakacin P | 0.01 | 0.61 | 0.49 |
| Pediocin PA-1 | 0.10 | 7.34 | 0.68 |
| Nisin | 2.2 | 781 | 0.65 |
Critical Insights
- Industrial Applications : this compound’s dual mechanism and compatibility with low-cost media (e.g., cheese whey permeate) enhance its scalability for food preservation .
- Structural Determinants : The YGNGV motif in class IIa bacteriocins is critical for antilisterial activity, but variations in C-terminal domains (e.g., Sakacin ZFM225’s disulfide bonds) modulate spectrum and stability .
Preparation Methods
Microbial Production of Sakacin A
1.1 Producer Strain and Growth Conditions
Lactobacillus sakei strains, notably Lb706, are commonly used for this compound production. The synthesis is temperature-sensitive, optimally produced at 25–30 °C, with reduced or no production above 33 °C. The production is regulated by a pheromone peptide (Sap-Ph), which acts through a three-component regulatory system involving genes orf4 and sapKR.
Cultivation is typically done in liquid media such as MRS (de Man, Rogosa and Sharpe) broth or optimized media derived from food industry by-products like cheese whey permeate (CWP).
1.2 Culture Media Optimization
Traditional MRS medium supports good bacterial growth but is costly. Researchers have developed cheaper media formulations using cheese whey permeate, a by-product rich in lactose and nutrients, reducing production costs by up to 70% compared to MRS.
Optimization involves adjusting concentrations of yeast extract, meat extract, and other nitrogen sources to maximize this compound yield and bacterial growth. Lactic acid production correlates with bacterial growth and this compound production, serving as an indirect indicator.
Fermentation is carried out under controlled pH (around 4.5), temperature (26–30 °C), and agitation (e.g., 150 rpm) without aeration to favor this compound production.
Batch cultures in bioreactors of volumes up to 14 L have been reported, with incubation times around 9 hours to reach optimal bacteriocin levels.
This compound Production Process
| Step | Description | Key Parameters/Notes |
|---|---|---|
| Inoculum Preparation | Pre-growth of L. sakei in MRS or optimized medium | 5% (v/v) inoculum from active culture |
| Cultivation | Fermentation in optimized medium or MRS broth | 26–30 °C, pH 4.5, 9 h incubation, agitation 150 rpm |
| Growth Monitoring | Optical density, pH, lactic acid concentration | Lactic acid >2 g/L correlates with good bacteriocin yield |
| This compound Induction | Temperature control and addition of pheromone peptide Sap-Ph if needed | Production abolished above 33 °C without Sap-Ph |
| Cell Removal | Centrifugation at 8000 rpm, 40 min, 4 °C | To obtain cell-free supernatant |
| Bacteriocin Precipitation | Ammonium sulfate precipitation (400 g/L) at 4 °C for 1 h | Followed by centrifugation and dissolution in water |
| Lyophilization | Freeze-drying of dissolved precipitate | Produces stable this compound powder |
Downstream Processing and Purification
After fermentation, this compound is recovered from the cell-free supernatant by ammonium sulfate precipitation, a common protein precipitation method. The precipitate is then dissolved in deionized water and freeze-dried to obtain a stable powder form.
This purified form can be further used for incorporation into active packaging materials or for direct antimicrobial applications.
Immobilization and Bioreactor Production
Immobilization of L. sakei cells on suitable supports has been explored to enhance this compound production stability and facilitate continuous production.
Bioreactor production allows scale-up with controlled parameters, improving yield and reproducibility. Optimization of medium and process parameters can reduce costs and improve bacteriocin activity.
Cost and Sustainability Considerations
Using cheese whey permeate as a substrate significantly reduces production costs from about 5.40 €/L in MRS to approximately 1.53 €/L in optimized media, making this compound production more economically viable for food applications.
The circular economy approach leverages dairy industry waste streams, enhancing sustainability and adding value to by-products.
Summary Table: Comparative Analysis of this compound Production Media and Costs
| Medium Type | Production Cost (€/L) | This compound Activity (AU) | Notes |
|---|---|---|---|
| MRS Medium | 5.40 | High | Standard rich medium, costly |
| Non-optimized SAK Medium | 2.33 | Moderate | Early optimized medium |
| Optimized CWP-based Medium | 1.53 | Comparable to MRS | Significant cost reduction, sustainable substrate |
| Medium with Meat Peptone etc. | 2.90 | High | More expensive, complex formulation |
Research Findings Highlights
This compound production is tightly regulated by temperature and pheromone signaling, requiring precise control of fermentation conditions.
Cheese whey permeate-based media can support high yields of this compound with optimized nitrogen sources, reducing production costs by up to 70% compared to traditional media.
Ammonium sulfate precipitation followed by lyophilization is an effective purification strategy, yielding stable this compound powders suitable for food-grade applications.
Immobilization techniques and bioreactor scale-up have been successfully applied to enhance production efficiency and sustainability.
This detailed overview synthesizes data from molecular regulation studies, fermentation optimization research, and downstream processing investigations to provide a professional and authoritative perspective on this compound preparation methods. The integration of sustainable substrates and cost-effective bioprocesses marks significant progress toward industrial-scale production of this valuable antimicrobial agent.
Q & A
Q. How to address conflicting data on this compound’s efficacy in biofilm eradication?
- Methodological Answer : Combine confocal microscopy (with LIVE/DEAD staining) and crystal violet assays to quantify biofilm biomass vs. viability. Test synergies with EDTA to disrupt extracellular polymeric substances (EPS) .
Data Presentation & Reproducibility Guidelines
- Experimental Reproducibility : Document buffer formulations, equipment models (e.g., HPLC column specifications), and strain sources in Supplementary Materials. Reference protocols from .
- Statistical Rigor : Report MICs as geometric means with 95% confidence intervals. Use ANOVA for multi-condition comparisons, followed by Tukey’s post-hoc test .
- Literature Integration : Conduct systematic reviews using PICO framework to align findings with existing studies on class IIa bacteriocins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
